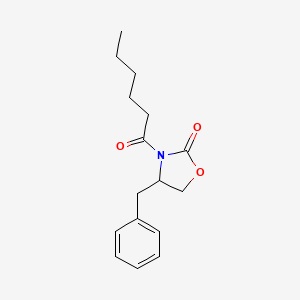
(S)-4-BENZYL-3-HEXANOYL-2-OXAZOLIDINONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-BENZYL-3-HEXANOYL-2-OXAZOLIDINONE is a chiral oxazolidinone derivative that has garnered significant interest in the field of organic chemistry. This compound is notable for its utility as a chiral auxiliary in asymmetric synthesis, which is a crucial aspect of producing enantiomerically pure compounds. The presence of the benzyl group and the hexanoyl side chain contributes to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-BENZYL-3-HEXANOYL-2-OXAZOLIDINONE typically involves the reaction of (S)-4-benzyl-2-oxazolidinone with hexanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
(S)−4−Benzyl−2−oxazolidinone+Hexanoylchloride→(S)−4−Benzyl−3−hexanoyloxazolidin−2−one+HCl
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: (S)-4-BENZYL-3-HEXANOYL-2-OXAZOLIDINONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxazolidinone ring or the side chains.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or hexanoyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
(S)-4-BENZYL-3-HEXANOYL-2-OXAZOLIDINONE has a wide range of applications in scientific research:
Chemistry: It is extensively used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Industry: The compound is used in the production of fine chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism by which (S)-4-BENZYL-3-HEXANOYL-2-OXAZOLIDINONE exerts its effects is primarily through its role as a chiral auxiliary. It facilitates the formation of enantiomerically pure products by controlling the stereochemistry of the reaction intermediates. The molecular targets and pathways involved include the formation of diastereomeric intermediates, which can be selectively transformed into the desired enantiomers.
Comparación Con Compuestos Similares
- (S)-4-Benzyl-2-oxazolidinone
- (S)-4-Isopropyl-3-hexanoyloxazolidin-2-one
- (S)-4-Benzyl-3-butanoyloxazolidin-2-one
Comparison: Compared to its analogs, (S)-4-BENZYL-3-HEXANOYL-2-OXAZOLIDINONE offers unique advantages in terms of reactivity and selectivity. The presence of the benzyl group enhances its stability and makes it a more effective chiral auxiliary. Additionally, the hexanoyl side chain provides steric hindrance, which can improve the selectivity of the reactions it undergoes.
Propiedades
Fórmula molecular |
C16H21NO3 |
|---|---|
Peso molecular |
275.34 g/mol |
Nombre IUPAC |
4-benzyl-3-hexanoyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C16H21NO3/c1-2-3-5-10-15(18)17-14(12-20-16(17)19)11-13-8-6-4-7-9-13/h4,6-9,14H,2-3,5,10-12H2,1H3 |
Clave InChI |
MRMYNRJBNYQKLZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=O)N1C(COC1=O)CC2=CC=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














